molecular formula C25H25NO8 B11039710 N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide

Cat. No.: B11039710
M. Wt: 467.5 g/mol
InChI Key: SOJQRPLZTCCVLB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is a complex organic compound known for its diverse biological activities. This compound features a unique structure that includes a furo[3,2-c]pyran ring system, which is fused with various functional groups such as methoxyphenyl and trimethoxyphenyl. These structural elements contribute to its significant pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to form the furo[3,2-c]pyran ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxo compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide is unique due to its furo[3,2-c]pyran ring system, which is not commonly found in other similar compounds. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C25H25NO8

Molecular Weight

467.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxamide

InChI

InChI=1S/C25H25NO8/c1-13-10-17-21(25(28)33-13)20(14-11-18(30-3)22(32-5)19(12-14)31-4)23(34-17)24(27)26-15-6-8-16(29-2)9-7-15/h6-12,20,23H,1-5H3,(H,26,27)

InChI Key

SOJQRPLZTCCVLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)NC3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)O1

Origin of Product

United States

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